1,3-dimethyl-7-(2-methylallyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
1,3-dimethyl-7-(2-methylprop-2-enyl)-8-(propylamino)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-6-7-15-13-16-11-10(19(13)8-9(2)3)12(20)18(5)14(21)17(11)4/h2,6-8H2,1,3-5H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJVAILKZINIOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=C(N1CC(=C)C)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselectivity in Alkylation
The competing reactivity of N-7 and N-9 positions in theophylline complicates alkylation. Lee et al. resolved this by employing phase-transfer catalysts (e.g., tetrabutylammonium bromide), which favor N-7 substitution by stabilizing the transition state.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-7-(2-methylallyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1,3-dimethyl-7-(2-methylallyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Xanthine Derivatives
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight (~335 g/mol) falls within the typical range for drug-like molecules, comparable to NCT-501 (MW 416.5 g/mol) and ZINC06444857 (MW ~450 g/mol) .
- Lipophilicity : The 2-methylallyl group increases logP compared to hydrophilic substituents like hydroxypropyl (e.g., compound in ). This may enhance blood-brain barrier penetration but reduce aqueous solubility.
Table 2: Physicochemical Comparison
*logP values estimated using ChemAxon or analogous tools.
Challenges and Opportunities
- Selectivity: The propylamino group may lack the steric or electronic features needed for high target specificity, necessitating further optimization.
- Metabolic Stability : The 2-methylallyl group could be susceptible to oxidative metabolism, requiring prodrug strategies or structural shielding.
Biological Activity
1,3-Dimethyl-7-(2-methylallyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. Purines are essential in biochemistry, serving as key components of nucleotides in DNA and RNA. This compound exhibits notable biological activity, making it a subject of interest in pharmaceutical research and development.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₉N₅O₂. Its structure features a purine core with various substituents that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 281.34 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 298 °C |
| Solubility | Soluble in water |
The compound's biological effects are primarily mediated through interactions with specific molecular targets such as enzymes and receptors. Its structural configuration allows it to bind effectively to these targets, modulating their activity and resulting in various physiological effects.
Potential Targets:
- Adenosine Receptors : The compound may act as an antagonist or agonist at adenosine receptors, influencing cellular signaling pathways.
- Phosphodiesterases : It could inhibit phosphodiesterases, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which play critical roles in various biological processes.
Biological Activity
Research indicates that this compound possesses several biological activities:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation by modulating immune responses and inhibiting pro-inflammatory cytokines.
- Neuroprotective Properties : There is evidence indicating its ability to protect neuronal cells from damage, which could have implications for neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Study on Antioxidant Activity : A study demonstrated that the compound effectively scavenged reactive oxygen species (ROS) in vitro, suggesting its potential as an antioxidant agent .
- Anti-inflammatory Mechanism : Research indicated that treatment with this compound reduced levels of inflammatory markers in animal models of arthritis .
- Neuroprotection : In a cell culture study, the compound was shown to protect against glutamate-induced neurotoxicity, highlighting its potential role in treating conditions like Alzheimer's disease .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for 1,3-dimethyl-7-(2-methylallyl)-8-(propylamino)-1H-purine-2,6(3H,7H)-dione?
Methodological Answer: The synthesis typically involves multi-step alkylation and substitution reactions. Key steps include:
- Alkylation at Position 7 : Use of 2-methylallyl halides under nucleophilic substitution conditions (e.g., DMF as solvent, K₂CO₃ as base) to introduce the 2-methylallyl group .
- Amino Substitution at Position 8 : Reaction with propylamine under controlled pH (7–9) to avoid over-alkylation. Temperature optimization (40–60°C) enhances selectivity .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the final product with >95% purity .
Critical Parameters : Solvent polarity, reaction time, and stoichiometric ratios of reagents significantly impact yields (reported 45–70% in analogous compounds) .
Q. How can the structure of this compound be confirmed using spectral and analytical techniques?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks for methyl groups (δ 3.0–3.5 ppm), allylic protons (δ 5.0–5.5 ppm), and propylamino NH (δ 6.5–7.0 ppm, broad) confirm substituent positions .
- ¹³C NMR : Carbonyl signals (δ 160–170 ppm) and aromatic carbons (δ 140–150 ppm) validate the purine core .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matches the theoretical mass (C₁₅H₂₂N₆O₂: 318.18 g/mol) .
- IR Spectroscopy : Stretching vibrations for C=O (1690–1720 cm⁻¹) and N-H (3340–3360 cm⁻¹) confirm functional groups .
Q. What are the standard protocols for preliminary biological activity screening?
Methodological Answer:
- Enzyme Inhibition Assays : Test against adenosine deaminase or phosphodiesterase isoforms (e.g., PDE4/PDE5) using fluorometric or colorimetric substrates (IC₅₀ determination) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM range) .
- ADME Profiling : Solubility (shake-flask method), metabolic stability (microsomal incubation), and plasma protein binding (equilibrium dialysis) .
Advanced Research Questions
Q. How can computational tools predict drug-likeness and target interactions for this compound?
Methodological Answer:
- Drug-Likeness Prediction : Use platforms like Chemicalize.org (ChemAxon) to calculate logP (2.5–3.5), polar surface area (80–100 Ų), and Lipinski’s rule compliance .
- Molecular Docking : Simulate binding to adenosine A₂A receptor (PDB ID: 4EIY) or PDE4B (PDB ID: 1F0J) using AutoDock Vina. Focus on hydrogen bonding with purine N7 and hydrophobic interactions with alkyl/allyl groups .
- MD Simulations : Assess stability of ligand-receptor complexes (GROMACS, 100 ns runs) to evaluate binding free energy (MM-PBSA) .
Q. What strategies resolve contradictions in reported biological activities across structurally similar purine derivatives?
Methodological Answer:
-
Comparative SAR Analysis :
Substituent at Position 7 Substituent at Position 8 Biological Activity Reference 2-Methylallyl Propylamino PDE4 inhibition (IC₅₀ = 12 μM) 3-Phenylpropyl Thioether Anticancer (EC₅₀ = 8 μM) Benzyl Piperidinyl Antiarrhythmic (in vivo) -
Hypothesis Testing :
Q. How can reaction pathways be optimized to minimize side products during functionalization?
Methodological Answer:
- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., over-alkylated species or hydrolysis products) .
- Condition Screening :
- Temperature : Lower temperatures (0–25°C) reduce dimerization during allylation .
- Catalysts : Phase-transfer catalysts (e.g., TBAB) improve regioselectivity in alkylation steps .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability without compromising yield .
Q. What mechanistic insights explain the compound’s interaction with purinergic receptors?
Methodological Answer:
- Radioligand Binding Assays : Compete with [³H]CGS-21680 for A₂A receptor binding. Calculate Kᵢ values using Cheng-Prusoff equation .
- cAMP Accumulation Studies : Treat HEK293 cells expressing A₂A receptors; measure cAMP via ELISA to confirm antagonism .
- Mutagenesis Studies : Replace receptor residues (e.g., His264, Glu169) to identify critical binding contacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
